molecular formula C13H21N B1295431 4-Heptylaniline CAS No. 37529-27-4

4-Heptylaniline

Cat. No. B1295431
CAS RN: 37529-27-4
M. Wt: 191.31 g/mol
InChI Key: BNEWZYZRLNNWNR-UHFFFAOYSA-N
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Description

4-Heptylaniline is a chemical compound that is part of a larger family of aniline derivatives. These compounds are characterized by an aniline moiety that is substituted with an alkyl chain. In the case of 4-heptylaniline, the aniline nitrogen is substituted with a heptyl group. This structural modification imparts unique physical and chemical properties to the molecule, which can be exploited in various applications, including the synthesis of mesogenic compounds, which are compounds that exhibit mesophase behavior, a state of matter intermediate between liquid and solid .

Synthesis Analysis

The synthesis of beta-amino acids, such as those related to the aniline family, can be achieved through various methods. For instance, (2R,3R)-aminoproline, a pyrrolidine-based beta-amino acid, was synthesized and incorporated into hexa-beta-peptide 4, demonstrating the feasibility of synthesizing complex beta-amino acid derivatives . Although the synthesis of 4-heptylaniline itself is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular and crystal structure of compounds closely related to 4-heptylaniline, such as N-(4-n-heptyloxybenzylidene)-4'-hexylaniline (7O.6), has been solved. These structures exhibit triclinic systems with space groups and specific cell dimensions, indicating the detailed geometric arrangement of atoms within the crystal lattice . Similarly, the structure of N-(4-n-pentyloxybenzylidene)-4'-heptylaniline (5O.7) has been determined, showing considerable differences in conformation between related compounds . These findings suggest that 4-heptylaniline would also have a well-defined molecular structure that could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is influenced by the substituents attached to the aniline nitrogen. While the provided papers do not discuss the chemical reactions of 4-heptylaniline specifically, they do describe the synthesis of related compounds and the introduction of functional groups that can participate in bioorthogonal reactions . This implies that 4-heptylaniline could also be modified through similar reactions to introduce new functionalities for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are largely determined by their molecular structure. For example, the presence of a heptyl group in 4-heptylaniline would likely affect its solubility, melting point, and mesophase behavior. The papers describe related compounds that exhibit mesogenic properties and phase transitions to smectic phases at higher temperatures . These properties are crucial for the application of such compounds in liquid crystal technology. Additionally, the synthesis of high molecular weight polypeptides containing proline demonstrates the impact of side chain length on solubility, suggesting that the heptyl group in 4-heptylaniline would similarly influence its solubility .

Scientific Research Applications

Neurological Disorder Treatment

4-Aminopyridine (4-AP), a compound related to 4-Heptylaniline, has been studied for its effects in neurological disorders like multiple sclerosis (MS). It enhances impulse conduction in demyelinated lesions, leading to improved walking speed and muscle strength in MS patients. This application is based on 4-AP's ability to facilitate conduction in axons affected by demyelination, showing potential for symptomatic treatment in MS and possibly other neurological conditions (Jensen, Ravnborg, Dalgas, & Stenager, 2014).

Potential in Cancer Therapy

Quinoline derivatives, structurally related to 4-Heptylaniline, have shown promise in cancer therapy. For example, a study on 8-methly-4-(3-diethylamino-propylamino) pyrimido thieno quinoline (MDPTQ) revealed its effectiveness against leukemia cell lines. It induces apoptosis through mechanisms like fall in mitochondrial membrane potential and increased reactive oxygen species (ROS), suggesting its potential as a future candidate for leukemia treatment (Shenoy, Vasania, Gopal, & Mehta, 2007).

Antibacterial Properties

N-Benzylanilines, a class of compounds including 4-Heptylaniline, have been identified as effective against Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). They show potential in inhibiting and eradicating biofilm formation, suggesting their utility in anti-staphylococcal drug development (Zhang et al., 2019).

Safety and Hazards

4-Heptylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-heptylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEWZYZRLNNWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190970
Record name p-Heptylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptylaniline

CAS RN

37529-27-4
Record name p-Heptylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Heptylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Heptylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-heptylaniline in liquid crystal research?

A1: 4-Heptylaniline is not studied in isolation but serves as a building block for various liquid crystal compounds. In particular, derivatives like 4-pentyloxybenzylidene-4'-heptylaniline (5O.7) are extensively investigated for their liquid crystalline behavior. [, , , , , , ] These compounds exhibit a rich polymorphism, transitioning through different smectic phases (A, B, C, G) before reaching the nematic and isotropic states. [, , , , , ] Understanding these phase transitions and the molecular dynamics within each phase is crucial for developing new liquid crystal materials.

Q2: How does the structure of 4-heptylaniline derivatives influence their liquid crystalline properties?

A2: The molecular structure of 4-heptylaniline derivatives plays a significant role in their liquid crystalline behavior. Studies on 5O.7 using deuterium NMR revealed that the internal rotation of the aniline ring, the overall molecular reorientation, and the presence of flexible chains all contribute to the type and stability of the liquid crystalline phases formed. [, , ] For example, the long alkyl chain (heptyl) contributes to the molecule's overall anisotropy and influences its packing within different smectic layers. [, ] Modifications to the core structure or the length of the alkyl chains can lead to changes in the phase transition temperatures and the types of phases observed. [, ]

Q3: What techniques are used to study the molecular dynamics of 4-heptylaniline-based liquid crystals?

A3: Several techniques are employed to probe the molecular dynamics of these liquid crystals. Deuterium NMR spectroscopy, particularly relaxation measurements, is invaluable for studying molecular reorientation, internal rotations (like those of the aniline ring in 5O.7), and director fluctuations within different phases. [, , ] Additionally, optical polarization microscopy (OPM) is used to visually observe the different liquid crystalline textures and transitions. [] X-ray diffraction can provide information about molecular packing within the various phases. []

Q4: What are the limitations of using 4-heptylaniline-based liquid crystals?

A5: One limitation of 4-heptylaniline-based liquid crystals, like many other liquid crystals, is their sensitivity to temperature. The existence and stability of different phases are highly dependent on temperature, which can restrict their application range. [, , ] Additionally, their synthesis and purification can be complex, and large-scale production can be challenging. Further research is needed to optimize their synthesis and discover derivatives with improved properties for specific applications.

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